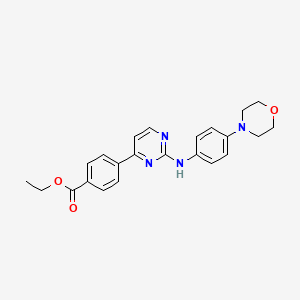

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-2-30-22(28)18-5-3-17(4-6-18)21-11-12-24-23(26-21)25-19-7-9-20(10-8-19)27-13-15-29-16-14-27/h3-12H,2,13-16H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXWSRDMHQCNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056634-62-8 | |

| Record name | Ethyl 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V948HG994Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate (CAS 1056634-62-8): Synthesis, Characterization, and Methodologies for Kinase Inhibitor Profiling

This technical guide provides a comprehensive overview of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate, a key chemical intermediate in the synthesis of advanced kinase inhibitors. While primarily documented as the direct precursor to the Janus Kinase (JAK) 1/2 inhibitor Momelotinib, its aminopyrimidine scaffold is a privileged structure found in numerous kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway.

This document is structured for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to provide a practical framework for the synthesis, characterization, and potential biological evaluation of this compound. We will detail established protocols and explain the scientific rationale behind them, empowering research teams to rigorously assess this and similar molecules for kinase-inhibitory activity.

Compound Overview and Significance

This compound (CAS 1056634-62-8) is a heterocyclic organic compound featuring a central 2-aminopyrimidine core. This core structure is critical as it mimics the adenine hinge-binding region of ATP, enabling competitive inhibition of a wide range of protein kinases. The morpholine and ethyl benzoate moieties provide opportunities for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.[1]

Its most prominent role is as the penultimate intermediate in the synthesis of Momelotinib (formerly CYT387), an inhibitor of JAK1 and JAK2 approved for the treatment of myelofibrosis.[2][3] The conversion involves the amidation of the ethyl ester to the final cyanomethyl amide active pharmaceutical ingredient.

Given the significant crosstalk between the JAK/STAT and PI3K/AKT/mTOR signaling pathways, and the shared structural motifs among their inhibitors, evaluating intermediates like this compound against other key cancer-related kinases such as PI3K is a logical step in lead discovery and optimization.[2] This guide will therefore use the PI3K pathway as a primary example for outlining robust biochemical and cellular evaluation methodologies.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1056634-62-8 | [1] |

| Molecular Formula | C₂₃H₂₄N₄O₃ | [1] |

| Molecular Weight | 404.46 g/mol | [1] |

| Appearance | White to off-white solid | Assumed from related compounds |

| Boiling Point | 635.2±65.0 °C (Predicted) | [4] |

| Density | 1.244±0.06 g/cm³ (Predicted) | [4] |

| Storage | Room temperature, desiccated | [1] |

Synthesis and Purification

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established route involves the coupling of a chloropyrimidine precursor with an aniline derivative. The causality behind this choice is the high reactivity of the 2-chloro position on the pyrimidine ring towards nucleophilic attack, driven by the electron-withdrawing nature of the ring nitrogens.

Synthesis Workflow

The overall synthetic strategy is a two-step process starting from commercially available reagents. First, a Suzuki coupling is performed to create the pyrimidine-benzoate core, followed by the SNAr reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

This procedure is based on a standard Suzuki coupling reaction.[5]

-

To a reaction flask, add 4-ethoxycarbonylphenylboronic acid (1.1 equivalents), 2,4-dichloropyrimidine (1.0 equivalent), and toluene (approx. 5 mL per mmol of dichloropyrimidine).

-

Add a 2M aqueous solution of sodium carbonate (2.0 equivalents).

-

Vigorously stir the biphasic mixture and sparge with nitrogen or argon for 15-20 minutes to degas the solution. This is a critical step to prevent oxidation of the palladium catalyst.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.

-

Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

-

Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate as a white solid.

Step 2: Synthesis of this compound

This procedure utilizes a p-toluenesulfonic acid (p-TsOH) catalyzed SNAr reaction.

-

Suspend ethyl 4-(2-chloropyrimidin-4-yl)benzoate (1.0 equivalent) and 4-morpholinoaniline (1.2 equivalents) in 1,4-dioxane (approx. 10 mL per mmol of chloropyrimidine).

-

Add p-toluenesulfonic acid monohydrate (0.9 equivalents). The acid catalyst protonates the pyrimidine ring, further activating it for nucleophilic attack.

-

Heat the mixture to reflux (approx. 100 °C) and stir for 24-48 hours, monitoring progress by TLC or LC-MS.

-

Cool the mixture to ambient temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. The crude product will precipitate.

-

Triturate the solid with methanol, filter, and wash with cold methanol to yield the final product as a solid.

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the chemical environment of hydrogen atoms. The expected spectrum for this compound would show characteristic peaks for the aromatic protons, the ethyl ester group (a quartet and a triplet), and the morpholine protons (two triplets).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected [M+H]⁺ ion would be approximately 405.1925.

-

HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the compound. A reversed-phase C18 column with a water/acetonitrile gradient is typically suitable.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its frequent dysregulation in cancer makes it a high-priority target for drug development.[8] The core of the pathway involves the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then acts as a second messenger to recruit and activate downstream proteins, most notably the serine/threonine kinase AKT.

An inhibitor targeting PI3K, such as the topic compound could potentially, would bind to the ATP-binding pocket of the p110 catalytic subunit, preventing the phosphorylation of PIP2 and thereby blocking all downstream signaling. The primary cellular consequence of effective PI3K inhibition is the suppression of AKT phosphorylation at key residues (Threonine 308 and Serine 473), leading to cell cycle arrest and apoptosis.[9]

Biochemical and Cellular Assay Protocols

To validate the hypothesis that this compound inhibits PI3K, a tiered screening approach is necessary. This begins with direct enzymatic assays and is followed by cell-based assays to confirm on-target activity in a biological context.

Biochemical Assay: PI3K HTRF Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for measuring kinase activity.[10] The assay quantifies the production of PIP3 by measuring the displacement of a fluorescently labeled PIP3 tracer from a detection complex.

Sources

- 1. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound CAS#: 1056634-62-8 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. targetmol.com [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound - CAS:1056634-62-8 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

A Technical Guide to Eganelisib (IPI-549): A First-in-Class PI3K-γ Inhibitor for Immuno-Oncology

An In-Depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Eganelisib (also known as IPI-549), a pioneering, orally administered, and highly selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3K-γ). It is crucial to distinguish Eganelisib from "Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate." While both are heterocyclic compounds, they are distinct chemical entities. The latter, with a molecular weight of approximately 404.46 g/mol , is primarily documented as a chemical intermediate[1][2][3][4][5]. Eganelisib, the subject of extensive clinical investigation, possesses a more complex structure and a higher molecular weight. This guide will focus exclusively on Eganelisib, a compound of significant interest in the field of immuno-oncology for its unique mechanism of reprogramming the tumor microenvironment.

Chemical Identity and Physicochemical Properties

Eganelisib (IPI-549) is a synthetic, small molecule drug candidate developed for its potent and selective inhibition of PI3K-γ[6][7]. Its unique structure confers high selectivity, minimizing off-target effects on other PI3K isoforms, which is a critical factor in reducing potential toxicities observed with pan-PI3K inhibitors[8][9].

| Property | Value | Source(s) |

| Investigational Name | Eganelisib, IPI-549 | [10][11] |

| CAS Number | 1693758-51-8 | [10][12][13] |

| Molecular Formula | C₃₀H₂₄N₈O₂ | [10][11][14] |

| Molecular Weight | 528.56 g/mol | [12][13] |

| Exact Mass | 528.2022 Da | [10][15] |

| Appearance | Solid powder | [14] |

| Solubility | Soluble in DMSO | [13][14] |

| Bioavailability | Excellent oral bioavailability | [6][12][16] |

Mechanism of Action: Reprogramming the Tumor Microenvironment

Eganelisib's therapeutic hypothesis is not based on direct cytotoxicity to cancer cells but on modulating the immune landscape within the tumor. PI3K-γ is the predominant PI3K isoform in myeloid cells, such as macrophages and neutrophils[6][17]. Within the tumor microenvironment (TME), these myeloid cells are often co-opted by the tumor to create an immunosuppressive shield, preventing effective anti-tumor immune responses.

Eganelisib acts as a molecular switch for these tumor-associated myeloid cells[17]. By potently inhibiting PI3K-γ (IC₅₀ = 1.2-16 nM)[12][16][17], it blocks downstream signaling, leading to:

-

Reprogramming of Macrophages: It shifts tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to an immune-activating M1-like phenotype[18].

-

Inhibition of Myeloid Cell Migration: It reduces the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) into the tumor[6][17][19].

-

Enhanced T-Cell Activity: By dismantling the myeloid-derived immunosuppressive barrier, Eganelisib facilitates the infiltration and activation of cytotoxic CD8+ T-cells, which can then effectively target and eliminate cancer cells[17].

This mechanism provides a strong rationale for combining Eganelisib with immune checkpoint inhibitors (ICIs), as it can potentially convert "cold" tumors (lacking immune infiltration) into "hot" tumors responsive to ICI therapy[17][18].

Caption: Eganelisib inhibits PI3K-γ in myeloid cells, blocking immunosuppressive signaling.

Synthesis and Analytical Workflow

Conceptual Synthesis Pathway

The synthesis of complex heterocyclic molecules like Eganelisib typically involves a multi-step process. While the exact manufacturing route is proprietary, a plausible approach based on its structure involves the coupling of key heterocyclic building blocks. The core isoquinolinone scaffold would likely be assembled first, followed by palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce the pyrazole-ethynyl side chain. The final step would involve an amidation reaction to connect the pyrazolopyrimidine moiety.

Caption: Conceptual workflow for the synthesis and purification of Eganelisib.

Analytical Characterization Protocol

Ensuring the identity, purity, and quality of the final Active Pharmaceutical Ingredient (API) is paramount. A standard battery of tests is employed.

1. Identity Confirmation:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of protons and carbons, which must match the reference standard.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion, matching the calculated exact mass (528.2022 Da)[15].

2. Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method with UV detection is the primary tool for determining purity. The area percentage of the main peak relative to all other peaks (impurities) is calculated. The API for clinical use must meet stringent purity criteria (typically >98%). Quality is often confirmed by NMR & HPLC analysis[12].

-

Residual Solvent Analysis: Gas Chromatography (GC) is used to quantify any remaining organic solvents from the synthesis and purification process.

3. Physicochemical Characterization:

-

Appearance and Solubility: Visual inspection and solubility tests in relevant solvents are performed.

Caption: Standard analytical workflow for quality control and release of Eganelisib API.

Applications in Research and Drug Development

Eganelisib is a leading candidate in the field of immuno-oncology, with a primary focus on treating solid tumors[17]. Its ability to modulate the myeloid compartment makes it a promising agent, both as a monotherapy and in combination with other cancer treatments.

-

Clinical Trials: Eganelisib has been evaluated in multiple clinical trials. The Phase 1/1b MARIO-1 study assessed its safety and tolerability as a monotherapy and in combination with the PD-1 inhibitor nivolumab in patients with advanced solid tumors[17].

-

Combination Therapy: The core therapeutic strategy involves combining Eganelisib with checkpoint inhibitors to overcome resistance. On September 29, 2020, the FDA granted it Fast Track designation for use in combination with a checkpoint inhibitor and chemotherapy for triple-negative breast cancer[11].

-

Therapeutic Indications: Beyond breast cancer, it has been investigated in head and neck cancer, urogenital cancer, and other solid tumors where the TME is heavily infiltrated by immunosuppressive myeloid cells[9][11][20].

Conclusion

Eganelisib (IPI-549) represents a novel and strategic approach to cancer immunotherapy. By selectively targeting PI3K-γ, it addresses a key mechanism of immune evasion—myeloid-mediated suppression—without the broad activity and associated toxicities of pan-PI3K inhibitors. Its ability to reprogram the tumor microenvironment provides a strong mechanistic rationale for its use in combination with checkpoint inhibitors and other therapies. Ongoing and future clinical studies will continue to define its role in the evolving landscape of oncology treatment.

References

-

Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial. National Institutes of Health (NIH). [Link]

-

Eganelisib | C30H24N8O2 | CID 91933883. PubChem, National Institutes of Health (NIH). [Link]

-

Eganelisib. Wikipedia. [Link]

-

Definition of PI3K-gamma inhibitor IPI-549. NCI Drug Dictionary, National Cancer Institute. [Link]

-

Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate. ACS Medicinal Chemistry Letters. [Link]

-

This compound CAS 1056634-62-8. Home Sunshine Pharma. [Link]

-

This compound CAS 1056634-62-8. Home Sunshine Pharma (Alternate Link). [Link]

-

Eganelisib. Patsnap Synapse. [Link]

-

Eganelisib (IPI-549) | PI3Kγ Inhibitor. AdooQ Bioscience. [Link]

-

Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment. The Journal for ImmunoTherapy of Cancer. [Link]

-

Eganelisib - Infinity Pharmaceuticals. AdisInsight. [Link]

-

Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. MySkinRecipes. [Link]

-

Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate (Thai). MySkinRecipes. [Link]

-

Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial. ResearchGate. [Link]

-

eganelisib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

- 1. cy.hsp-pharma.com [cy.hsp-pharma.com]

- 2. This compound CAS 1056634-62-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound CAS#: 1056634-62-8 [m.chemicalbook.com]

- 4. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate [myskinrecipes.com]

- 5. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eganelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Facebook [cancer.gov]

- 9. benchchem.com [benchchem.com]

- 10. Eganelisib | C30H24N8O2 | CID 91933883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Eganelisib - Wikipedia [en.wikipedia.org]

- 12. selleckchem.com [selleckchem.com]

- 13. adooq.com [adooq.com]

- 14. excenen.com [excenen.com]

- 15. medkoo.com [medkoo.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jitc.bmj.com [jitc.bmj.com]

- 19. Eganelisib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 20. Eganelisib - Infinity Pharmaceuticals - AdisInsight [adisinsight.springer.com]

An In-depth Technical Guide to Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate: A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate is a significant heterocyclic molecule that has garnered attention in medicinal chemistry primarily as a crucial intermediate in the synthesis of potent kinase inhibitors. Its chemical architecture, featuring a 2-aminopyrimidine core substituted with a morpholinophenyl group and an ethyl benzoate moiety, makes it a valuable building block in the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its biological relevance, particularly in the context of Janus kinase (JAK) inhibitors.

The pyrimidine scaffold is a well-established privileged structure in drug discovery, known for its ability to mimic the purine bases of ATP and interact with the hinge region of kinase active sites. The strategic placement of the morpholinophenylamino group at the 2-position and the ethyl benzoate at the 4-position of the pyrimidine ring creates a molecule with the necessary pharmacophoric features for potent and selective kinase inhibition. This compound serves as a testament to the power of scaffold-based drug design in generating high-value intermediates for complex drug molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic workflows.

| Property | Value | Source |

| CAS Number | 1056634-62-8 | [1] |

| Molecular Formula | C₂₃H₂₄N₄O₃ | [1][2] |

| Molecular Weight | 404.46 g/mol | [1][2] |

| Appearance | Light yellow solid | [3][4] |

| Boiling Point | 635.2 ± 65.0 °C (Predicted) | [5][6] |

| Density | 1.244 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Melting Point | Not available | |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). Limited solubility in methanol and ethanol. | Inferred from synthesis protocols |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a representative example of its preparation.

Experimental Protocol: Synthesis

Reaction Scheme:

A schematic of the synthesis of the title compound.

Materials:

-

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

-

4-Morpholinoaniline

-

p-Toluenesulfonic acid monohydrate

-

1,4-Dioxane

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Water

-

Dichloromethane

-

Methanol

Procedure:

-

A mixture of ethyl 4-(2-chloropyrimidin-4-yl)benzoate and 4-morpholinoaniline is suspended in 1,4-dioxane.

-

p-Toluenesulfonic acid monohydrate is added to the suspension.

-

The mixture is heated at reflux for an extended period (e.g., 40 hours).

-

After cooling to ambient temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and a 1:1 mixture of saturated sodium bicarbonate solution and water.

-

The organic phase is separated, washed with water, and concentrated.

-

The aqueous phase is extracted with dichloromethane.

-

Any precipitate formed during the workup is collected by filtration.

-

The combined liquid organic phases are concentrated.

-

The resulting solid is triturated with methanol and filtered to yield the product as a yellow solid.

-

The collected solids are combined, suspended in methanol, allowed to stand, sonicated, and filtered. The solids are then washed with methanol and dried to give the final product.

Purification

The crude product can be purified by trituration with methanol, as described in the synthesis protocol. For higher purity, column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

Spectral Characterization

Accurate spectral characterization is paramount for confirming the identity and purity of the synthesized compound.

-

¹H NMR (300 MHz, d₆-DMSO): δ 9.49 (1H, s, NH), 8.54 (1H, d, J=5.0 Hz, pyrimidine-H), 8.27 (2H, d, J=8.7 Hz, benzoate-H), 8.10 (2H, d, J=8.7 Hz, benzoate-H), 7.66 (2H, d, J=9.1 Hz, morpholinophenyl-H), 7.38 (1H, d, J=5.0 Hz, pyrimidine-H), 6.93 (2H, d, J=8.7 Hz, morpholinophenyl-H), 4.35 (2H, q, J=6.9 Hz, -OCH₂CH₃), 3.73 (4H, m, morpholine-H), 3.04 (4H, m, morpholine-H), 1.34 (3H, t, J=6.9 Hz, -OCH₂CH₃).

-

LC-ESI-MS: m/z 405.1 [M+H]⁺.

Biological Relevance and Application

This compound is a pivotal intermediate in the synthesis of Momelotinib , a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[7] Momelotinib has been developed for the treatment of myelofibrosis, a serious bone marrow disorder.

The biological significance of the title compound is therefore intrinsically linked to the therapeutic action of Momelotinib. The 2-(4-morpholinophenylamino)pyrimidine core is a key structural motif that enables binding to the ATP-binding pocket of the JAK kinases. The morpholino group often enhances solubility and metabolic stability, while the phenylamino linker provides a crucial hydrogen bond donor for interaction with the kinase hinge region.

The ethyl benzoate group at the 4-position of the pyrimidine ring serves as a handle for further chemical modification. In the synthesis of Momelotinib, this ester is hydrolyzed to the corresponding carboxylic acid, which is then amidated to introduce the cyanomethylamino group, a key pharmacophore for enhancing the drug's activity and pharmacokinetic properties.

The role of the title compound in the synthesis and mechanism of action of Momelotinib.

While this compound is primarily valued as a synthetic intermediate, its structural features suggest it may possess inherent kinase inhibitory activity. Structure-activity relationship (SAR) studies on related 2-aminopyrimidine derivatives have shown that the nature of the substituent at the 4-position can significantly influence potency and selectivity. The ethyl ester in the title compound could be explored as a modifiable position for the development of other kinase inhibitors.

Conclusion

This compound is a molecule of significant interest to the drug discovery and development community. Its well-defined synthesis and its crucial role as a precursor to the JAK inhibitor Momelotinib underscore its importance. This technical guide provides a foundational understanding of its chemical properties and synthesis, highlighting its value as a key building block for targeted therapies. Further investigation into the direct biological activities of this compound and its analogues could open new avenues for the discovery of novel kinase inhibitors.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Liu, C., Zhou, X., & Qiu, Y. (2024). A Novel Synthetic Method of Momelotinib. Chinese Journal of Pharmaceuticals, 55(10), 1359-1364.

-

MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. Retrieved from [Link]

-

Daicel Pharma. (n.d.). methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. Retrieved from [Link]

- Google Patents. (n.d.). WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.

-

ResearchGate. (n.d.). New and Practical Synthesis of Momelotinib. Retrieved from [Link]

-

ResearchGate. (n.d.). New and Convergent Synthesis of Momelotinib Dihydrochloride. Retrieved from [Link]

-

MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

GtoPdb. (n.d.). METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. Retrieved from [Link]

-

MDPI. (n.d.). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid. Retrieved from [Link]

-

PubMed. (2019). Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. Retrieved from [Link]

-

PubMed. (2004). LY-294002 [2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one] affects calcium signaling in airway smooth muscle cells independently of phosphoinositide 3-kinase inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-(benzo[b]thiophen-2-ylmethyl)benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Momelotinib metabolite M8. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-([(E)-(2-nitrophenyl)methylidene]amino)benzoate. Retrieved from [Link]

Sources

- 1. Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]

- 3. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 1056634-62-8 [m.chemicalbook.com]

- 6. 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid | C21H20N4O3 | CID 57990820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Novel Synthetic Method of Momelotinib [cjph.com.cn]

A Comprehensive Technical Guide to Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate: A Pivotal Intermediate in Kinase Inhibitor Synthesis

Abstract

This technical guide provides an in-depth analysis of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate, a key late-stage chemical intermediate. We will explore its chemical identity, including its definitive IUPAC name and structure, and present its core physicochemical properties. A significant focus is placed on a robust and scalable synthetic protocol, detailing the strategic choices behind the reaction conditions and purification methods. The guide elucidates the compound's profound biological significance, which is intrinsically linked to its role as the direct precursor to Momelotinib, a potent inhibitor of Janus Kinase (JAK) 1/2 and Activin A receptor type 1 (ACVR1). The mechanism of action of the final active pharmaceutical ingredient is detailed to provide a complete context for the importance of this intermediate in the development of targeted therapies for myeloproliferative neoplasms. This document is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and oncology.

Introduction

The 2,4-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases has made it a cornerstone for the design of kinase inhibitors.[3][4] this compound is a highly functionalized molecule embodying this critical scaffold.

Its primary significance lies in its role as a pivotal intermediate in the synthesis of Momelotinib (formerly CYT387), an orally bioavailable small-molecule inhibitor of Janus Kinases 1 and 2 (JAK1/2).[5][6][7] The JAK-STAT signaling pathway is a central regulator of cytokine activity and is frequently dysregulated in various tumor cell types and myeloproliferative disorders.[8][9] Momelotinib has demonstrated clinical efficacy in treating myelofibrosis, a serious bone marrow disorder, by not only inhibiting the hyperactive JAK-STAT pathway but also by improving anemia through a secondary mechanism involving the inhibition of ACVR1.[9][10]

Understanding the synthesis, characterization, and chemical properties of this compound is therefore essential for chemists and researchers involved in the process development and scale-up of this important therapeutic agent and related kinase inhibitors.

Chemical Identity and Properties

IUPAC Nomenclature and Structure

The formal name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is ethyl 4-[2-({4-morpholin-4-ylphenyl}amino)pyrimidin-4-yl]benzoate .[11] This name systematically describes the arrangement of the ethyl benzoate, pyrimidine, aniline, and morpholine moieties.

Caption: Chemical structure of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. This data is critical for handling, formulation, and quality control.

| Property | Value | Reference(s) |

| CAS Number | 1056634-62-8 | [11][12] |

| Molecular Formula | C₂₃H₂₄N₄O₃ | [12] |

| Molecular Weight | 404.46 g/mol | [12] |

| Appearance | Off-white to yellow solid | [13] |

| Storage | Room temperature, protected from light | [12] |

Synthesis and Characterization

Synthetic Strategy

The most direct and widely published synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction.[13] This convergent approach is favored in process chemistry for its efficiency and high yields. The strategy hinges on the reaction between a pre-functionalized chloropyrimidine and an aniline derivative.

-

Causality of Choice: The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic displacement by the electron-withdrawing nature of the ring nitrogens and the C4-benzoate substituent. 4-Morpholinoaniline is an electron-rich nucleophile, making it an excellent reaction partner. The use of an acid catalyst, such as p-toluenesulfonic acid, protonates the pyrimidine ring, further enhancing its electrophilicity and accelerating the reaction rate.[13]

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[13]

Step 1: Reaction Setup

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add ethyl 4-(2-chloropyrimidin-4-yl)benzoate (1.0 eq).

-

Add 4-morpholinoaniline (1.3 eq).

-

Suspend the solids in a suitable high-boiling aprotic solvent, such as 1,4-dioxane (approx. 4 mL per gram of chloropyrimidine). The choice of an aprotic solvent is critical to prevent competing solvolysis reactions.

-

Add p-toluenesulfonic acid monohydrate (0.9 eq) as a catalyst.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane).

-

Maintain reflux for 36-48 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS). The reaction is typically complete when the starting chloropyrimidine is consumed.

Step 3: Work-up and Isolation

-

Cool the mixture to ambient temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Partition the resulting residue between ethyl acetate and a 1:1 mixture of saturated aqueous sodium bicarbonate and water. This step neutralizes the acid catalyst and removes water-soluble impurities.

-

Separate the organic phase and wash it twice with water to remove any remaining inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude solid is purified by trituration or recrystallization. Suspend the crude material in methanol, sonicate, and allow it to stand.

-

Collect the purified solid by filtration, wash with cold methanol, and dry under vacuum to yield this compound as a solid. This purification method is effective because the product has lower solubility in methanol compared to the starting aniline and other minor impurities.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis.

Characterization and Quality Control

A self-validating protocol requires rigorous analytical characterization to confirm the identity and purity of the final compound.

| Technique | Expected Result | Purpose |

| ¹H NMR | δ (ppm) ~9.49 (s, 1H, NH), 8.54 (d, 1H), 8.27 (d, 2H), 8.10 (d, 2H), 7.66 (d, 2H), 7.38 (d, 1H), 6.93 (d, 2H), 4.35 (q, 2H), 3.73 (m, 4H), 3.04 (m, 4H), 1.34 (t, 3H) | Confirms the molecular structure by identifying the chemical environment of all protons.[13] |

| LC-ESI-MS | m/z 405.1 [M+H]⁺ | Confirms the molecular weight of the compound.[13] |

| HPLC | Purity >98% | Quantifies the purity of the isolated material. |

Biological Significance and Mechanism of Action

Role as a Kinase Inhibitor Precursor

The biological relevance of this compound is almost exclusively derived from its function as the immediate precursor to Momelotinib.[5][6] The ethyl ester is converted to the final active pharmaceutical ingredient (API) through amidation of the corresponding carboxylic acid (obtained via ester hydrolysis) with aminoacetonitrile.[5][13]

The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade.[14][15] It transmits signals from extracellular cytokines and growth factors to the nucleus, where it modulates the expression of genes involved in cell proliferation, differentiation, survival, and inflammation.[16] In myeloproliferative neoplasms like myelofibrosis, mutations in genes such as JAK2 (e.g., the V617F mutation) lead to constitutive activation of this pathway, driving uncontrolled cell growth and production of inflammatory cytokines.[8][9]

Mechanism of Action (of Momelotinib)

Momelotinib functions as an ATP-competitive inhibitor, binding to the ATP pocket of JAK1 and JAK2, which prevents the phosphorylation and activation of downstream STAT proteins.[9] This blockade of JAK-STAT signaling leads to the induction of apoptosis and a reduction in tumor cell proliferation in malignant cells.[8]

Uniquely among clinically advanced JAK inhibitors, Momelotinib also inhibits Activin A receptor, type 1 (ACVR1), also known as ALK2.[9] ACVR1 signaling increases the production of hepcidin, a key regulator of iron metabolism that is often elevated in chronic inflammatory states and contributes to anemia. By inhibiting ACVR1, Momelotinib reduces hepcidin levels, thereby improving iron availability for erythropoiesis and alleviating the anemia commonly associated with myelofibrosis.[9]

Signaling Pathway Diagram

Caption: The JAK-STAT pathway and the inhibitory action of Momelotinib.

Applications in Drug Discovery and Development

Beyond its role in the direct synthesis of Momelotinib, this intermediate is valuable in several areas of drug development:

-

Structure-Activity Relationship (SAR) Studies: The molecule serves as a versatile platform for creating analog libraries. The ethyl ester functionality can be easily modified to explore how different groups at this position affect potency, selectivity, and pharmacokinetic properties.[12]

-

Prodrug Design: The ester group offers a handle for designing prodrugs to potentially enhance bioavailability or modify the release profile of the active carboxylic acid or other derivatives.[12]

-

Process Chemistry: The robust synthesis and straightforward purification make this intermediate suitable for large-scale manufacturing, a critical consideration for the commercial viability of an API.

Conclusion

This compound is more than a simple chemical precursor; it is a testament to rational drug design, embodying a privileged kinase-inhibiting scaffold. Its well-defined synthesis and clear role in the production of the dual-action JAK/ACVR1 inhibitor Momelotinib underscore its importance to medicinal chemistry and oncology research. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this compound effectively in their drug discovery and development endeavors.

References

-

Mancini, M., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. PubMed Central. [Link]

-

Miricescu, D., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? MDPI. [Link]

-

Husain, A., et al. (2015). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health. [Link]

-

Li, Z., et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. ACS Publications. [Link]

-

Jafari, M., et al. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. Medyar. [Link]

-

My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. My Cancer Genome. [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

-

Zhu, J., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2023). What Are IUPAC Rules For Aromatic Compound Naming? YouTube. [Link]

-

Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research. [Link]

-

Wu, P., et al. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. ResearchGate. [Link]

-

Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. ScienceDirect. [Link]

-

Organic Mystery. (n.d.). Nomenclature of Compounds Containing Complex Substituents. organicmystery.com. [Link]

-

Estrada-Soto, S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

-

Liu, C., et al. (2024). A Novel Synthetic Method of Momelotinib. Chinese Journal of Pharmaceuticals. [Link]

-

MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. MySkinRecipes. [Link]

-

Chemistry Stack Exchange. (2018). Nomenclature of complex benzene-based substituents. Chemistry Stack Exchange. [Link]

-

OpenStax. (2023). Naming Aromatic Compounds. OpenStax. [Link]

-

DC Fine Chemicals. (n.d.). methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. DC Fine Chemicals. [Link]

-

IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. IUPAC. [Link]

-

PubChem. (n.d.). 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid. PubChem. [Link]

-

MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate (Thai). MySkinRecipes. [Link]

-

Park, H., et al. (2019). New and Practical Synthesis of Momelotinib. ResearchGate. [Link]

-

Chifotides, H., et al. (2022). Momelotinib: Mechanism of action, clinical, and translational science. PubMed. [Link]

-

NIH. (n.d.). Compound ethyl 4-(morpholin-4-yl)-3-[(thiophene-2-carbonyl)amino]benzoate. NIH. [Link]

-

LookChem. (n.d.). 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid. LookChem. [Link]

-

ChemBK. (n.d.). Ethyl4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. ChemBK. [Link]

-

PharmaCompass. (n.d.). Momelotinib. PharmaCompass. [Link]

-

UkrOrgSynthesis. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

PubChem. (n.d.). Momelotinib metabolite M8. PubChem. [Link]

-

New Drug Approvals. (n.d.). Momelotinib. New Drug Approvals. [Link]

-

Pharmaffiliates. (n.d.). Momelotinib. Pharmaffiliates. [Link]

-

Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. [Link]

-

Yassin, M., et al. (2022). Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis. PubMed Central. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Synthetic Method of Momelotinib [cjph.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Momelotinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate [myskinrecipes.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Structure of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

An In-Depth Technical Guide to Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate: Structure, Synthesis, and Therapeutic Context

Executive Summary

This compound is a sophisticated heterocyclic molecule that holds a position of significant interest in medicinal chemistry and pharmaceutical development. Primarily recognized as a key intermediate in the synthesis of Momelotinib, a potent Janus kinase (JAK) inhibitor, this compound serves as a critical scaffold for the development of targeted cancer therapies.[1][2] Its structure is meticulously designed, combining a pyrimidine core with morpholino and phenylamino moieties, which are pivotal for its role in modulating critical cell signaling pathways.[3] This guide provides a comprehensive technical overview of its chemical structure, validated synthetic protocols, analytical characterization, and its strategic importance in the discovery of kinase inhibitors aimed at treating myeloproliferative neoplasms and other malignancies.[4][5]

Chemical Identity and Physicochemical Properties

This compound is a light yellow solid at room temperature.[6] Its molecular architecture is defined by a central diaminopyrimidine ring system, which is functionalized with a 4-morpholinophenylamino group at the 2-position and an ethyl benzoate group at the 4-position.

Core Structural Attributes

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| Appearance | Light yellow solid | [6] |

| Boiling Point | 635.2 ± 65.0 °C (Predicted) | [9] |

| Density | 1.244 ± 0.06 g/cm³ (Predicted) | [9] |

| Storage | Room temperature | [3] |

Molecular Structure Diagram

The 2D representation below illustrates the connectivity of the atoms and the key functional groups within the molecule.

Caption: 2D chemical structure of the title compound.

Synthesis and Purification

The synthesis of this compound is a well-documented process, often achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach offers high yields and is scalable for pharmaceutical production.[10]

Synthetic Workflow Overview

A convergent and efficient synthesis involves the coupling of two key building blocks: Ethyl 4-(2-chloropyrimidin-4-yl)benzoate and 4-morpholinoaniline . The reaction is typically catalyzed by an acid, such as p-Toluenesulfonic acid, in a suitable solvent like 1,4-dioxane.[10]

Caption: Synthetic workflow for the title compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of Momelotinib intermediates.[10]

Materials:

-

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (1.0 eq)

-

4-Morpholinoaniline (1.3 eq)

-

p-Toluenesulfonic acid monohydrate (0.9 eq)

-

1,4-Dioxane

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Methanol

Procedure:

-

Reaction Setup: A mixture of ethyl 4-(2-chloropyrimidin-4-yl)benzoate and 4-morpholinoaniline is suspended in 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: p-Toluenesulfonic acid monohydrate is added to the suspension. The use of an acid catalyst is crucial to protonate the pyrimidine ring, thereby activating it for nucleophilic attack by the aniline derivative.

-

Reaction Execution: The mixture is heated to reflux and maintained for approximately 40 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to ambient temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is partitioned between ethyl acetate and a 1:1 mixture of saturated sodium bicarbonate solution and water. This step neutralizes the acid catalyst and removes water-soluble impurities.

-

Extraction: The aqueous phase is further extracted with an organic solvent like dichloromethane to recover any remaining product.

-

Purification: The combined organic phases are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude solid is then purified by trituration with methanol. This process involves suspending the solid in methanol, which dissolves impurities while the desired product remains largely insoluble, followed by filtration to yield the pure, light yellow solid.[10]

Self-Validation and Trustworthiness: The success of this protocol relies on the purity of the starting materials and careful control of reaction conditions. The final product's identity and purity should be rigorously confirmed using analytical methods as described in the following section. The described workup and purification steps are standard and proven methods for isolating compounds of this class.

Spectroscopic and Analytical Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The data presented here are consistent with the assigned structure.[10]

| Analytical Technique | Observed Data | Interpretation |

| ¹H NMR (300 MHz, d₆-DMSO) | δ 9.49 (s, 1H), 8.54 (d, 1H), 8.27 (d, 2H), 8.10 (d, 2H), 7.66 (d, 2H), 7.38 (d, 1H), 6.93 (d, 2H), 4.35 (q, 2H), 3.73 (m, 4H), 3.04 (m, 4H), 1.34 (t, 3H) | The signals correspond to the protons on the pyrimidine ring, the two phenyl rings, the morpholine ring, and the ethyl ester group, confirming the overall structure. The singlet at 9.49 ppm is characteristic of the N-H proton. |

| LC-ESI-MS | m/z 404.1 [M+H]⁺ | The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of 404.46 g/mol . |

Role in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold in drug design, most notably for kinase inhibitors.

Precursor to Momelotinib

This compound is the penultimate precursor to Momelotinib. The synthesis is completed by the amidation of the ethyl ester group with aminoacetonitrile.[1] Momelotinib is a dual inhibitor of Janus Kinase 1/2 (JAK1/2) and Activin A receptor type 1 (ACVR1), approved for treating myelofibrosis, particularly in patients with anemia.[4][11]

Structure-Activity Relationship (SAR) Insights

The molecular structure is a composite of several key pharmacophores, each contributing to its utility in kinase inhibitor design.[3]

Caption: Key structural motifs and their roles in SAR.

-

2-Aminopyrimidine Scaffold: This is a classic "hinge-binding" motif found in many kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

-

Morpholino Group: The inclusion of the morpholine ring often enhances aqueous solubility and can improve the overall pharmacokinetic profile of a drug candidate.[3]

-

Ethyl Benzoate Group: This functional group serves as a chemical handle. Its ester functionality allows for straightforward modification, enabling the exploration of different substituents to optimize potency, selectivity, and bioavailability, a core principle in prodrug design and lead optimization.[3]

Biological Context: The JAK-STAT Signaling Pathway

To appreciate the significance of this compound, one must understand its ultimate therapeutic target. Momelotinib, derived from this intermediate, targets the Janus Kinase (JAK) family of enzymes.[5]

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating processes like cell proliferation, differentiation, and inflammation.[12] In myeloproliferative neoplasms, this pathway is often constitutively active due to mutations (e.g., JAK2V617F), leading to uncontrolled cell growth.[11][12]

Caption: Simplified JAK-STAT signaling pathway and inhibition.

Inhibitors like Momelotinib act as ATP-competitive agents, blocking the kinase activity of JAK1 and JAK2.[5] This prevents the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream signaling that drives the disease phenotype.[4] The design of intermediates like this compound is therefore a foundational step in creating drugs that can precisely and effectively shut down this aberrant pathway.

References

- LIU Changchun, ZHOU Xinxin, QIU Yuting. A Novel Synthetic Method of Momelotinib. Chinese Journal of Pharmaceuticals. 2024, 55(10): 1359-1364.

- ethyl 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)

- Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)

- This compound CAS 1056634-62-8. Home Sunshine Pharma.

- New and Practical Synthesis of Momelotinib.

- ethyl 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)

- Ethyl4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)

- Momelotinib | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Momelotinib. New Drug Approvals.

- Momelotinib: Mechanism of action, clinical, and transl

- Momelotinib. PubChem - NIH.

- Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis. PubMed Central.

Sources

- 1. A Novel Synthetic Method of Momelotinib [cjph.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate [myskinrecipes.com]

- 4. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Momelotinib | C23H22N6O2 | CID 25062766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cy.hsp-pharma.com [cy.hsp-pharma.com]

- 7. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound CAS#: 1056634-62-8 [m.chemicalbook.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Momelotinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Spectroscopic Elucidation of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate: A Technical Guide

Introduction

In the landscape of modern medicinal chemistry, the structural characterization of novel chemical entities is a cornerstone of the drug discovery and development pipeline. Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate stands as a significant intermediate in the synthesis of kinase inhibitors, most notably Momelotinib, a Janus kinase (JAK) inhibitor.[1][2][3] Its molecular architecture, featuring a substituted pyrimidine core, presents a rich tapestry for spectroscopic analysis. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and outlines the standard methodologies for their acquisition and interpretation. As a self-validating system, the confluence of data from various spectroscopic techniques provides the highest level of confidence in structural assignment.

The molecular formula of this compound is C₂₃H₂₄N₄O₃, with a corresponding molecular weight of 404.46 g/mol .[4][5]

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.[6] For this compound, the predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals corresponding to the ethyl, morpholine, and aromatic protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | Doublet | 1H | H-6 (pyrimidine) | The pyrimidine ring protons are deshielded due to the electronegativity of the nitrogen atoms.[6] H-6 is coupled to H-5. |

| ~8.20 | Doublet | 2H | Ar-H (benzoate, ortho to ester) | These protons are deshielded by the electron-withdrawing carbonyl group of the ester. |

| ~7.80 | Doublet | 2H | Ar-H (benzoate, meta to ester) | These protons are less deshielded than their ortho counterparts. |

| ~7.60 | Doublet | 2H | Ar-H (phenylamino, ortho to NH) | The proximity to the electron-donating amino group leads to a slight upfield shift compared to the benzoate protons. |

| ~7.10 | Doublet | 1H | H-5 (pyrimidine) | Coupled to H-6, this proton appears at a relatively upfield position for an aromatic proton. |

| ~6.90 | Doublet | 2H | Ar-H (phenylamino, meta to NH) | These protons are shielded by the electron-donating morpholine group. |

| ~4.40 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are split into a quartet by the adjacent methyl protons. |

| ~3.85 | Triplet | 4H | -N(CH₂)₂CH₂O- (morpholine) | Protons on the carbons adjacent to the oxygen atom in the morpholine ring. |

| ~3.15 | Triplet | 4H | -N(CH₂)₂CH₂O- (morpholine) | Protons on the carbons adjacent to the nitrogen atom in the morpholine ring. |

| ~1.40 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule.[6] Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~166.0 | Carbonyl | C=O (ester) |

| ~162.0 | Aromatic | C-2 (pyrimidine, C-N) |

| ~158.0 | Aromatic | C-4 (pyrimidine, C-N) |

| ~150.0 | Aromatic | C (phenylamino, C-N) |

| ~145.0 | Aromatic | C (benzoate, C-C) |

| ~131.0 | Aromatic | CH (benzoate, ortho to ester) |

| ~130.0 | Aromatic | C (benzoate, C-ester) |

| ~128.0 | Aromatic | CH (benzoate, meta to ester) |

| ~122.0 | Aromatic | CH (phenylamino, ortho to NH) |

| ~115.0 | Aromatic | CH (phenylamino, meta to NH) |

| ~108.0 | Aromatic | CH-5 (pyrimidine) |

| ~66.8 | Aliphatic | -OCH₂- (morpholine) |

| ~61.0 | Aliphatic | -OCH₂CH₃ |

| ~49.0 | Aliphatic | -NCH₂- (morpholine) |

| ~14.5 | Aliphatic | -OCH₂CH₃ |

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound, electrospray ionization (ESI) would likely be used.

-

Molecular Ion Peak (M+) : The most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 405.46.

-

Key Fragmentation Patterns :

-

Loss of the ethyl group (-CH₂CH₃) from the ester, resulting in a fragment at m/z 376.41.

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z 360.40.

-

Cleavage of the morpholine ring, which can lead to various smaller fragments.

-

Fragmentation of the pyrimidine core under higher energy conditions.

-

Predicted Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.[7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-3400 | N-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H | Stretching |

| 1710-1730 | C=O (ester) | Stretching |

| 1600-1650 | C=N (pyrimidine) | Stretching |

| 1500-1600 | C=C (aromatic) | Stretching |

| 1200-1350 | C-N | Stretching |

| 1100-1250 | C-O (ester, ether) | Stretching |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Utilize an electrospray ionization mass spectrometer.

-

Analysis : Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system. Acquire the mass spectrum in positive ion mode.

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

-

Analysis : Record the IR spectrum over a range of 4000-400 cm⁻¹.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound.

Spectroscopic Characterization Workflow

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. While this guide provides a detailed prediction of the expected NMR, MS, and IR data based on established principles and analogous structures, experimental verification remains the gold standard. The synergistic use of these techniques provides a robust and self-validating system for confirming the identity and purity of this important pharmaceutical intermediate, thereby ensuring the integrity of subsequent stages in the drug development process.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research.

- Process For Preparation Of Momelotinib Or Its Acid Addition Salts. - Quick Company.

- This compound - ChemicalBook.

- Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate - MySkinRecipes.

- New and Practical Synthesis of Momelotinib - ResearchGate.

- This compound - ChemicalBook.

Sources

- 1. Process For Preparation Of Momelotinib Or Its Acid Addition Salts. [quickcompany.in]

- 2. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 1056634-62-8 [m.chemicalbook.com]

- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

A Comprehensive Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Abstract

This technical guide provides an in-depth analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate, a complex heterocyclic molecule relevant to drug discovery and medicinal chemistry. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the compound's spectral features. We will explore the fundamental principles of ¹H NMR, present a robust experimental protocol for data acquisition, and conduct a meticulous peak-by-peak assignment of the spectrum. The causality behind experimental choices and spectral interpretations is emphasized to ensure scientific integrity and practical utility.

Introduction

This compound is a multi-functionalized organic compound, featuring a core pyrimidine structure linked to ethyl benzoate and N-phenylmorpholine moieties.[1][2][3][4] Such scaffolds are of significant interest in medicinal chemistry, often investigated as kinase inhibitors for targeted cancer therapies.[2] Given its complex structure, unambiguous characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

¹H NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[5] It provides exquisitely detailed information about the chemical environment of hydrogen atoms within a molecule, revealing insights into connectivity, conformation, and electronic effects. This guide is designed to dissect the ¹H NMR spectrum of the title compound, transforming complex raw data into a clear, validated structural assignment.

Fundamental Principles of ¹H NMR Spectroscopy

A comprehensive understanding of the ¹H NMR spectrum relies on three core principles: chemical shift, integration, and spin-spin coupling.[5][6]

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton. Electronegative atoms or groups (like oxygen, nitrogen, or aromatic rings) withdraw electron density from nearby protons, "deshielding" them from the applied magnetic field. This causes their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" protons, shifting their signals to lower ppm values (upfield).[5][6]

-

Integration: The area under each NMR signal is directly proportional to the number of protons it represents. By normalizing the integration values, we can determine the relative ratio of different types of protons in the molecule.[5]

-

Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbon atoms interact through their magnetic fields, causing their signals to split into multiplets (e.g., doublet, triplet, quartet). The "n+1 rule" is a useful first-order approximation, where a proton with 'n' adjacent, non-equivalent protons will have its signal split into 'n+1' lines.[6] The distance between these lines, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and dihedral angle between coupled protons.

Experimental Protocol for Data Acquisition

The acquisition of a high-quality ¹H NMR spectrum is foundational to accurate structural analysis. The following protocol outlines a self-validating system for obtaining reliable data.

Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of this compound. For small molecules, this concentration is typically sufficient for a high-quality spectrum in a reasonable time.[7][8][9][10]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this compound due to its high polarity, which is likely to solubilize the multiple aromatic and heterocyclic moieties. Deuterated solvents are essential to avoid large, interfering solvent signals in the proton spectrum.[7][9][11]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is chemically inert, volatile, and provides a single, sharp signal from its 12 equivalent protons, which is defined as 0.0 ppm on the chemical shift scale.[11][12][13][14] This serves as the universal reference point for calibrating the spectrum.[12][14][15]

-

Transfer and Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions.

Instrument Parameters (400 MHz Spectrometer)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans (NS): 16 to 64 scans. This range usually provides an excellent signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds. This delay allows for protons to return to their equilibrium state between pulses, ensuring accurate integration.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 0-12 ppm. This range covers the vast majority of proton signals in organic molecules.

Data Processing

-

Fourier Transform (FT): Convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically adjust the phase of the signals to be purely absorptive and ensure the baseline is flat.

-

Calibration: Reference the TMS signal to exactly 0.0 ppm. If TMS is not used, the residual solvent peak of DMSO-d₅ at ~2.50 ppm can be used as a secondary reference.[15][16]

-

Integration: Integrate all signals, setting the value of a well-resolved peak corresponding to a known number of protons (e.g., the methyl group of the ethyl ester) to its theoretical value (3H).

Structural Assignment and Spectrum Analysis

Molecular Structure and Proton Labeling

The structure of this compound contains several distinct spin systems. For clarity, the protons are labeled as shown in the diagram below.

Caption: Molecular structure of the title compound with proton labeling.

Predicted ¹H NMR Spectrum and Detailed Peak Assignments

The following is a detailed analysis of the predicted ¹H NMR spectrum in DMSO-d₆. Chemical shifts are predicted based on the analysis of similar structural fragments and established principles of NMR spectroscopy.[17][18][19][20][21][22][23][24][25][26]

Aromatic Region (δ 6.5 - 9.5 ppm):

-

δ ~9.25 (s, 1H, NH): The N-H proton of the amino linker is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Its downfield shift is characteristic of an amine attached to an electron-deficient pyrimidine ring. In DMSO, NH protons are often clearly visible.[6]

-

δ ~8.65 (d, J ≈ 5.0 Hz, 1H, H-f): This corresponds to the proton on the pyrimidine ring, ortho to the benzoate substituent. It is significantly deshielded by the two adjacent nitrogen atoms. It will appear as a doublet due to coupling with H-g.

-

δ ~8.20 (d, J ≈ 8.5 Hz, 2H, H-b): These two equivalent protons are on the benzoate ring, ortho to the pyrimidine substituent. They are deshielded by the electron-withdrawing pyrimidine ring and will appear as a doublet.

-

δ ~8.10 (d, J ≈ 8.5 Hz, 2H, H-a): These two equivalent protons are on the benzoate ring, ortho to the ethyl ester group. They are deshielded by the carbonyl group and will appear as a doublet.

-

δ ~7.70 (d, J ≈ 9.0 Hz, 2H, H-c): These protons are on the phenylamino ring, ortho to the pyrimidine-amino group. They will be a doublet coupled to H-d.

-

δ ~7.45 (d, J ≈ 5.0 Hz, 1H, H-g): This is the other proton on the pyrimidine ring. It is coupled to H-f, resulting in a doublet.

-

δ ~6.90 (d, J ≈ 9.0 Hz, 2H, H-d): These protons are on the phenylamino ring, ortho to the morpholine group. They are shifted upfield relative to H-c due to the electron-donating effect of the morpholine nitrogen.

Aliphatic Region (δ 1.0 - 4.5 ppm):

-

δ ~4.35 (q, J ≈ 7.1 Hz, 2H, H-n): This quartet corresponds to the methylene (-CH₂-) protons of the ethyl ester group. The signal is split into a quartet by the three adjacent methyl protons (H-o).

-

δ ~3.75 (t, J ≈ 4.8 Hz, 4H, H-k): These are the four equivalent protons on the morpholine ring adjacent to the oxygen atom. They appear as a triplet due to coupling with the adjacent methylene protons (H-l).

-

δ ~3.10 (t, J ≈ 4.8 Hz, 4H, H-l): These are the four equivalent protons on the morpholine ring adjacent to the nitrogen atom. They are also a triplet, coupled to H-k.

-

δ ~1.35 (t, J ≈ 7.1 Hz, 3H, H-o): This triplet represents the methyl (-CH₃) protons of the ethyl ester group. The signal is split by the two adjacent methylene protons (H-n).

Solvent and Standard Signals:

-

δ ~3.33 (s, broad): This signal is attributed to residual water (H₂O) in the hygroscopic DMSO-d₆ solvent.[27]

-

δ ~2.50 (quintet): This is the residual signal of incompletely deuterated DMSO-d₅.[16][28]

-

δ 0.00 (s): The sharp singlet of the TMS internal standard.[11][12]

Data Summary Table

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| NH | ~9.25 | s (broad) | 1H | - | Amine proton, deshielded by pyrimidine. |